![molecular formula C8H12N2O2S B11716187 {[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is a compound that features a pyrazole ring substituted with a dimethyl group and a sulfanylacetic acid moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form the pyrazole ring . The dimethyl substitution can be introduced through alkylation reactions. The sulfanylacetic acid moiety is then attached via a nucleophilic substitution reaction using appropriate thiol reagents under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Catalysts and solvents that are environmentally friendly and cost-effective are preferred to meet green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, thiols, and bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and sulfanyl derivatives.
Scientific Research Applications
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid involves its interaction with biological targets, such as enzymes or receptors. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The sulfanyl group may also interact with thiol groups in proteins, affecting their function . These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure but with a carboxylic acid group instead of a sulfanylacetic acid moiety.
1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with a carboxylic acid group at a different position.
1,3-dimethyl-1H-pyrazole-5-thiol: Contains a thiol group instead of a sulfanylacetic acid group.
Uniqueness
2-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid is unique due to the combination of the pyrazole ring with a sulfanylacetic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other pyrazole derivatives. The presence of both sulfur and carboxylic acid functionalities allows for diverse interactions in chemical and biological systems .
Properties
Molecular Formula |
C8H12N2O2S |
|---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-6-3-7(10(2)9-6)4-13-5-8(11)12/h3H,4-5H2,1-2H3,(H,11,12) |
InChI Key |
DYFQRTOERZGVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CSCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-[(2E)-2-[3-(5-methylfuran-2-yl)propylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11716112.png)
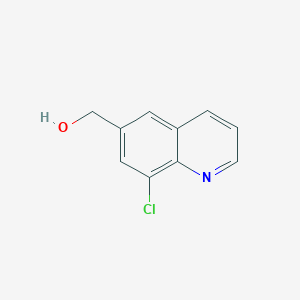
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate](/img/structure/B11716126.png)
![N-{2,2,2-Trichloro-1-[3-(2,4-dimethyl-phenyl)-thioureido]-ethyl}-benzamide](/img/structure/B11716129.png)

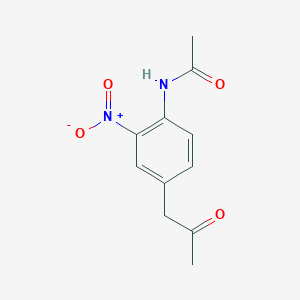
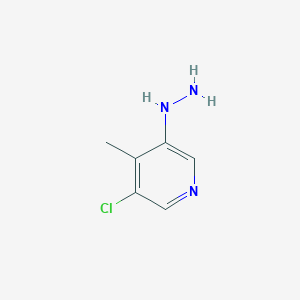
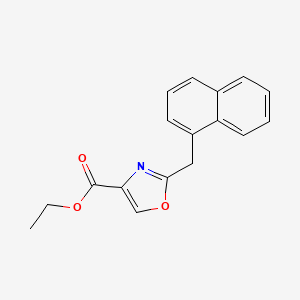
![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
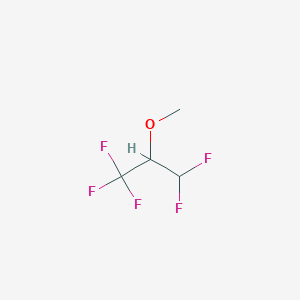
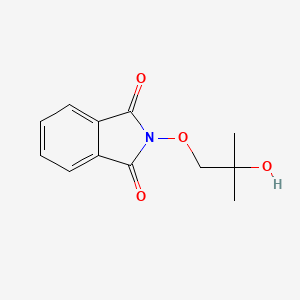
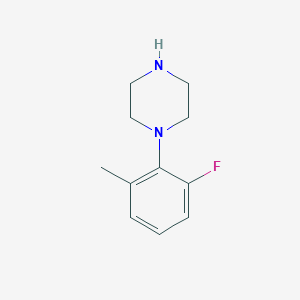
![(1R,2R,3R,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carbonitrile](/img/structure/B11716201.png)
